5-Phenylthiazole Series Uniquely Achieves Nanomolar DGAT1 Inhibition Among Phenylthiazole Regioisomers
In a systematic head-to-head evaluation of 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole biaryl analogs as DGAT1 inhibitors, only the 5-phenylthiazole series exhibited potent enzyme inhibition. Compound 33, bearing a 5-phenylthiazole scaffold, demonstrated IC50 = 23 nM in an in vitro enzymatic assay and achieved 87% reduction of plasma triglycerides in an in vivo mouse fat tolerance test. Under identical assay conditions, the 2- and 4-phenylthiazole series failed to produce any compounds with IC50 < 1000 nM, as no potent inhibition was reported for either series [1].
| Evidence Dimension | DGAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM (Compound 33, 5-phenylthiazole scaffold); 87% plasma triglyceride reduction in vivo |
| Comparator Or Baseline | 2-phenylthiazole series: no potent DGAT1 inhibition (IC50 > 1000 nM); 4-phenylthiazole series: no potent DGAT1 inhibition (IC50 > 1000 nM) |
| Quantified Difference | ≥43-fold greater potency for 5-phenylthiazole series vs. 2- and 4-phenylthiazole series |
| Conditions | In vitro recombinant DGAT1 enzymatic assay; in vivo oral fat tolerance test in mice (Compound 33: AUCinf = 7058 ng·h/mL, T1/2 = 0.83 h) |
Why This Matters
For anti-obesity drug discovery programs, only the 5-phenylthiazole regioisomer provides nanomolar DGAT1 target engagement, making it the mandatory scaffold choice over 2- or 4-phenylthiazole alternatives.
- [1] Kadam KS, Jadhav RD, Kandre S, Guha T, Reddy MM, Brahma MK, Deshmukh NJ, Dixit A, Doshi L, Srinivasan S, Devle J, Damre A, Nemmani KV, Gupte A, Sharma R. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Eur J Med Chem. 2013;67:75-86. doi:10.1016/j.ejmech.2013.05.006. PMID: 23735282. View Source
